1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Description
1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a piperazine derivative featuring two distinct substituents:
- A 4-bromo-2-fluorobenzyl group at the 1-position of the piperazine ring.
- A 2-((tert-butyldiphenylsilyl)oxy)ethyl group at the 4-position.
The tert-butyldiphenylsilyl (TBDPS) group serves as a protective moiety for hydroxyl groups during synthetic processes, while the bromo-fluoro substitution on the benzyl ring may influence electronic properties and target binding . Below, this compound is compared to structurally related analogs to elucidate structure-activity relationships (SAR) and functional differences.
Properties
IUPAC Name |
2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrFN2OSi/c1-29(2,3)35(26-10-6-4-7-11-26,27-12-8-5-9-13-27)34-21-20-32-16-18-33(19-17-32)23-24-14-15-25(30)22-28(24)31/h4-15,22H,16-21,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDXHZYYTVLXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrFN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential applications in treating neurological and psychiatric disorders. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and is substituted with a halogenated aromatic system and a bulky silyl ether group, potentially enhancing its biological activity.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperazine Ring : A six-membered heterocycle containing two nitrogen atoms.
- 4-Bromo-2-Fluorobenzyl Group : Enhances lipophilicity and receptor binding affinity.
- Tert-butyldiphenylsilyl Ether Moiety : Increases solubility and may improve receptor interactions.
1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine may interact with neurotransmitter systems as follows:
- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety.
- Dopamine Receptors : Targeting dopamine receptors may provide therapeutic benefits in conditions like schizophrenia and depression.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar piperazine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromo-3-fluorobenzyl)-piperazine | Similar brominated benzyl group | Different fluorine position may affect biological activity |
| 4-Bromo-2-fluorobenzamide | Contains amide instead of piperazine | Potentially different pharmacological profile |
| Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate | Features a benzoate ester | Focus on esterification reactions |
This table highlights how variations in substituents can lead to differences in biological activity, suggesting avenues for further research into the pharmacodynamics of 1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine.
Structure-Activity Relationship (SAR)
Research into SAR has indicated that specific functional groups play critical roles in modulating receptor interactions. For instance, bulky electron-rich groups may enhance receptor affinity compared to smaller electronegative substituents . This principle could be applicable to understanding the activity of 1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences Among Piperazine Derivatives
Key Observations:
Halogen Positioning: The target compound’s 4-bromo-2-fluorobenzyl group differs from the 3-bromo-5-fluorobenzyl analog () in halogen placement.
Linker Modifications: Replacing the benzyl group with a phenoxyethyl linker () introduces an oxygen atom, increasing polarity and possibly improving aqueous solubility .
Key Insights:
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
- The TBDPS group contributes to high boiling points (~590°C) and moderate pKa values (~6.6), suggesting stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
